2-(3-Bromobenzenesulfonamido)acetic acid
Description
2-(3-Bromobenzenesulfonamido)acetic acid (C₈H₈BrNO₃S) is a sulfonamide derivative characterized by a benzenesulfonamido group substituted with a bromine atom at the meta position and an acetic acid moiety.
Properties
IUPAC Name |
2-[(3-bromophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUIFODJIUCFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296103 | |
| Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731003-85-3 | |
| Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731003-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzenesulfonamido)acetic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromobenzenesulfonyl chloride+Glycine→2-(3-Bromobenzenesulfonamido)acetic acid+HCl
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Bromobenzenesulfonamido)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzenesulfonamido)acetic acid involves its interaction with biological molecules, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in studying enzyme function and developing therapeutic agents .
Comparison with Similar Compounds
2-(4-Bromobenzenesulfonamido)acetic Acid
- Structure : Bromine at the para position on the benzene ring.
- Properties : Bond lengths and angles are comparable to the meta-bromo analogue, but the para substitution alters crystal packing due to symmetric electron withdrawal. This compound forms centrosymmetric hydrogen-bonded dimers in its crystal lattice, a motif common in sulfonamides .
- Applications : Used in synthesizing thiazine-related heterocycles, highlighting its role as a versatile intermediate .
2-(2-Iodobenzenesulfonamido)acetic Acid
- Structure : Iodine at the ortho position.
- However, this also reduces solubility compared to bromine analogues .
| Compound | Halogen | Position | Molecular Weight (g/mol) | Key Interactions |
|---|---|---|---|---|
| 2-(3-Bromobenzenesulfonamido)acetic acid | Br | meta | 293.13 | O–H⋯O hydrogen bonds |
| 2-(4-Bromobenzenesulfonamido)acetic acid | Br | para | 293.13 | Centrosymmetric dimers |
| 2-(2-Iodobenzenesulfonamido)acetic acid | I | ortho | 339.09 | Halogen bonding |
Functional Group Modifications
2-[4-(3-Bromobenzamido)phenyl]acetic Acid
- Structure : Benzamide group replaces sulfonamide, with bromine at the meta position.
- Properties: The benzamide group reduces acidity (predicted pKa = 4.32) compared to sulfonamides (pKa ~1–2), altering solubility and hydrogen-bonding capacity.
2-(2,5-Dichlorobenzamido)acetic Acid
- Structure : Chlorine atoms at positions 2 and 5 on the benzamide ring.
- Properties : The electron-withdrawing chlorines enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to bromine analogues. However, the reduced steric bulk of chlorine may improve solubility .
| Compound | Functional Group | Molecular Weight (g/mol) | Predicted pKa | Key Applications |
|---|---|---|---|---|
| This compound | Sulfonamide | 293.13 | ~1.5 | Ligand synthesis |
| 2-[4-(3-Bromobenzamido)phenyl]acetic acid | Benzamide | 334.16 | 4.32 | Biochemical research |
| 2-(2,5-Dichlorobenzamido)acetic acid | Benzamide | 248.06 | ~3.5 | Reactive intermediate |
Substituent Effects on Crystallography
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : The methoxy group at the para position donates electrons, while bromine at meta withdraws electrons. This results in a distorted phenyl ring with C–C–C angles of 118.2° (OCH₃), 118.4° (acetic acid), and 121.5° (Br), reflecting electronic redistribution . In contrast, sulfonamide derivatives exhibit planar configurations due to resonance stabilization of the sulfonyl group.
- Hydrogen Bonding : Sulfonamides like 2-(4-bromobenzenesulfonamido)acetic acid form R₂²(8) hydrogen-bonded dimers, whereas benzamide analogues may adopt linear chains or sheets depending on substituent positions .
Biological Activity
Overview
2-(3-Bromobenzenesulfonamido)acetic acid, with the molecular formula CHBrNOS, is an organic compound derived from benzenesulfonamide. Its structure features a bromine atom at the meta position of the benzene ring and an acetic acid moiety, which contributes to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.
The biological activity of this compound primarily revolves around its ability to interact with various biological molecules, particularly enzymes and proteins. The sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their functionality. This mechanism can disrupt multiple biochemical pathways, making it a valuable tool in both research and therapeutic contexts.
Key Mechanisms:
- Enzyme Inhibition: The compound's sulfonamide structure facilitates binding to the active site of enzymes, blocking substrate access.
- Protein Interaction: It may alter protein conformation or stability, affecting cellular signaling pathways.
Case Studies
-
Study on Enzyme Inhibition:
A recent investigation into the enzyme inhibition capabilities of sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The study reported an IC value of approximately 0.5 µM for related compounds . -
Cancer Cell Line Studies:
In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated IC values ranging from 0.126 µM to 1.0 µM, indicating strong antiproliferative effects while sparing normal cells .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromobenzenesulfonamide | Lacks acetic acid group | Moderate antimicrobial activity |
| 2-(4-Bromobenzenesulfonamido)acetic acid | Bromine at para position | Potentially less reactive |
| 2-(3-Chlorobenzenesulfonamido)acetic acid | Chlorine instead of bromine | Varies in reactivity and interaction |
The presence of both bromine and acetic acid in this compound enhances its solubility and potential for further functionalization compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
